![molecular formula C7H4F3N3O B1411068 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one CAS No. 1613150-00-7](/img/structure/B1411068.png)

7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one

Overview

Description

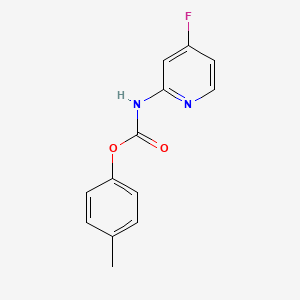

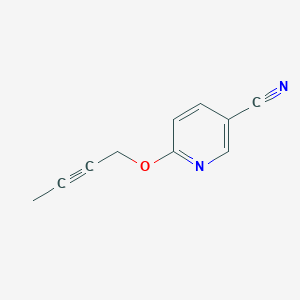

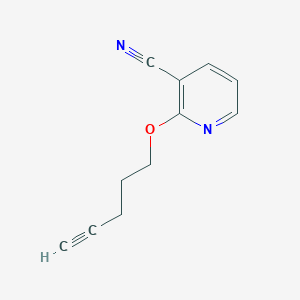

“7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one” is a chemical compound . It is a derivative of [1,2,4]triazolo [4,3-a]pyrazine . These derivatives have been studied for their potential as c-Met kinase inhibitors, which could have implications in cancer treatment .

Synthesis Analysis

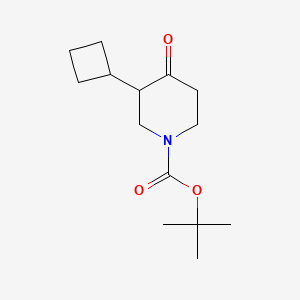

The synthesis of similar compounds involves a multi-step reaction . For instance, the synthesis of fluorinated [1,2,4]triazolo [3,4-b] [1,3,4]thiadiazole derivatives involves cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . Another method involves chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex and would depend on the specific conditions and reactants involved. For instance, one study discusses the formation of N-nitroso-triazolopyrazine (NTTP) in Sitagliptin drug products, which involves this compound as a precursor .Scientific Research Applications

Synthesis and Biological Activity

Compounds related to 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one have been synthesized and evaluated for their biological activities. For instance, fluorinated derivatives have shown significant antiproliferative activity against cancer cell lines, suggesting their potential in cancer treatment research. These compounds were synthesized via a practical procedure, starting from nicotinic hydrazides, and their structures were confirmed using NMR spectral data and 2D NOESY experiments (Dolzhenko et al., 2008).

Antifungal Activity

Novel substituted derivatives of 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridines synthesized under microwave irradiation from dichloro-trifluoromethyl pyridine and hydrazine hydrate showed weak antifungal activity. These findings contribute to the exploration of new antifungal agents (Yang et al., 2015).

Herbicidal Activity

Research into the herbicidal activity of novel this compound derivatives demonstrated that some compounds exhibit high herbicidal effectiveness at various concentrations. This suggests their potential use in developing new herbicides (Liu et al., 2015).

Synthesis Methods

The compound and its derivatives have been synthesized through various methods, including microwave-assisted synthesis and one-pot synthesis approaches. These methods offer advantages such as short reaction times, high yields, and eco-friendliness, making them suitable for the development of novel compounds with potential applications in pharmaceuticals and agrochemicals (Li et al., 2011), (Shaaban, 2008).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one, also known as 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-ol, is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .

Mode of Action

The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes .

Pharmacokinetics

The compound has been described as having good in vivo pharmacokinetic profile , suggesting that it may have favorable bioavailability.

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines . Specifically, it has been shown to have IC50 values in the nanomolar range against A549, MCF-7, and HeLa cancer cell lines . This suggests that the compound’s action results in the effective inhibition of tumor cell growth.

Action Environment

The environment in which the compound acts can influence its efficacy and stabilityFor instance, the compound’s synthesis process was found to be effective and non-toxic , suggesting that it may be stable under various conditions.

Biochemical Analysis

Biochemical Properties

7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. Notably, this compound exhibits inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration . The interaction between this compound and c-Met kinase is characterized by high affinity binding, leading to the inhibition of kinase activity and subsequent downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been demonstrated to exert anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It influences cell function by inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle at specific phases. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, thereby altering the overall cellular environment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of c-Met kinase, leading to the inhibition of its enzymatic activity . This binding interaction disrupts the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pathways involved in cell proliferation and survival. Furthermore, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell viability and proliferation. These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound undergoes oxidative metabolism, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments. It accumulates in specific tissues, including the liver and kidneys, where it exerts its biological effects. The localization and accumulation of this compound are influenced by its interaction with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus of cells . It is directed to these compartments through specific targeting signals and post-translational modifications. The localization within these subcellular compartments allows the compound to interact with its target biomolecules and exert its biochemical effects effectively.

properties

IUPAC Name |

7-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O/c8-7(9,10)4-1-2-13-5(3-4)11-12-6(13)14/h1-3H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTDVBUPXJXUFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NNC2=O)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1613150-00-7 | |

| Record name | 7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

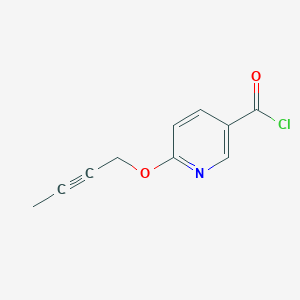

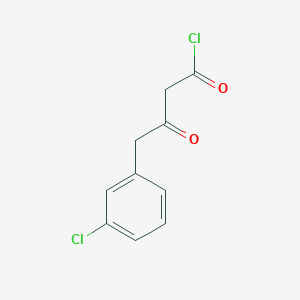

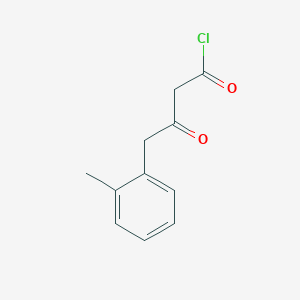

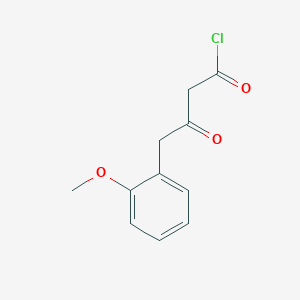

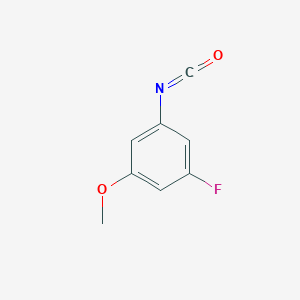

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1410989.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one](/img/structure/B1411003.png)